molecular formula C14H15N3O2S B581303 2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine CAS No. 1141669-69-3

2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No.: B581303
CAS No.: 1141669-69-3
M. Wt: 289.353
InChI Key: WZTQWXKHLAJTRC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

benzyl 2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c15-13-16-11-6-7-17(8-12(11)20-13)14(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTQWXKHLAJTRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)N)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712320
Record name Benzyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141669-69-3
Record name Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-amino-6,7-dihydro-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141669-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the synthesis, biological activities, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O2S, with a molecular weight of approximately 289.36 g/mol. The compound features a thiazolo-pyridine core which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC14H15N3O2S
Molecular Weight289.36 g/mol
AppearanceWhite to brown solid
Storage Conditions+4°C

Synthesis

The synthesis of this compound involves several steps starting from protected piperidone. A novel synthetic route has been developed to improve yield and reduce costs associated with raw materials.

Antimicrobial Properties

Research has indicated that derivatives of tetrahydrothiazolo-pyridine exhibit antimicrobial properties. In a study evaluating various analogs, some compounds showed significant activity against both gram-positive and gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Specific analogs have been identified as potential lead compounds for further development in cancer therapy .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. These effects are attributed to its ability to modulate signaling pathways involved in neuroinflammation .

Case Studies

  • Antimicrobial Efficacy : A study screened several tetrahydrothiazolo-pyridine derivatives against Staphylococcus aureus and Escherichia coli. Compounds exhibiting minimum inhibitory concentrations (MIC) below 10 µg/mL were considered potent candidates for further development.
  • Cancer Cell Apoptosis : In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with specific derivatives resulted in a significant decrease in cell viability (IC50 = 15 µM) compared to controls. Flow cytometry analysis confirmed increased early and late apoptotic cells after treatment.
  • Neuroprotection : A model using SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced levels of reactive oxygen species (ROS) and improved cell survival rates under oxidative stress conditions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The following table summarizes key structural variations and their implications:

Compound Substituents Molecular Formula MW (g/mol) Key Properties/Applications References
2-Amino-5-Cbz-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Target Compound) 5-Cbz, 2-amino C₁₄H₁₅N₃O₂S 289.35 Research intermediate; low aqueous solubility; requires DMSO for stock solutions
N-Boc-2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 5-Boc, 2-amino C₁₁H₁₇N₃O₂S 271.34 Boc-protected intermediate for synthesizing cyclic imidazo-thiazolo derivatives
5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine 5-Ethyl, 2-amino C₈H₁₃N₃S 183.27 Simpler structure; potential precursor for small-molecule agonists; higher organic solubility
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine 5-Methyl, 2-amino C₇H₁₁N₃S 169.25 Compact structure; used in toxicity studies (skin sensitization, aquatic toxicity)
5-Acetyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine 5-Acetyl, 2-amino C₈H₁₁N₃OS 197.26 Ketone functionality enhances reactivity for nucleophilic substitutions
2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 4-Benzyl, 2-amino C₁₃H₁₅N₃S 245.34 Selective β3-adrenoceptor agonist; demonstrates bioactivity in receptor binding assays
tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5-carboxylate 5-Boc, 2-bromo C₁₂H₁₇BrN₂O₂S 333.24 Bromine substituent enables cross-coupling reactions; used in Pd-catalyzed syntheses

Key Comparative Insights

Solubility and Stability :
  • The Cbz-protected target compound exhibits lower aqueous solubility compared to ethyl or methyl analogues due to its bulky benzyl group. It requires DMSO or ethanol for dissolution .
  • Boc-protected derivatives (e.g., N-Boc-2-amino-...) are more labile under acidic conditions, enabling selective deprotection during synthesis .

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